N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
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Overview
Description
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and a 1-chloro-2-(4-methylphenyl)-2-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves the reaction of 1-chloro-2-(4-methylphenyl)-2-oxoethyl chloride with furan-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thiol derivatives.
Scientific Research Applications
N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide but contains a thiazole ring instead of a furan ring.
Indole Derivatives: Compounds containing the indole nucleus exhibit similar biological activities and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features, including the furan ring and the 1-chloro-2-(4-methylphenyl)-2-oxoethyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
865284-49-7 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12ClNO3/c1-9-4-6-10(7-5-9)12(17)13(15)16-14(18)11-3-2-8-19-11/h2-8,13H,1H3,(H,16,18) |
InChI Key |
PGLVTACDIZWXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
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